2,5-Dibromo-3,4,6-trifluoroaniline CAS number
2,5-Dibromo-3,4,6-trifluoroaniline CAS number
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Monograph: 2,5-Dibromo-3,4,6-trifluoroaniline (CAS 232267-32-2)
Executive Summary
2,5-Dibromo-3,4,6-trifluoroaniline (CAS 232267-32-2) is a highly specialized polyhalogenated aromatic building block. Its unique substitution pattern—combining the electron-withdrawing nature of three fluorine atoms with the versatile reactivity of two bromine handles—makes it a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and safety protocols.[1] It is designed to serve as a self-validating resource for laboratory execution and strategic R&D planning.[1]
Part 1: Chemical Identity & Physicochemical Properties
The precise arrangement of halogens on the aniline core dictates the molecule's electronic distribution and subsequent reactivity.[1] The 2,5-dibromo positioning provides orthogonal sites for cross-coupling, while the 3,4,6-trifluoro motif modulates lipophilicity and metabolic stability in downstream targets.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 2,5-Dibromo-3,4,6-trifluoroaniline |
| CAS Number | 232267-32-2 |
| Synonyms | 3,6-Dibromo-2,4,5-trifluorophenylamine; Benzenamine, 2,5-dibromo-3,4,6-trifluoro- |
| Molecular Formula | |
| Molecular Weight | 304.89 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Purity Grade | Typically |
| Melting Point | 51–55 °C (predicted/analogous range) |
| Boiling Point | ~254.5 °C at 760 mmHg |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Methanol |
| SMILES | Nc1c(Br)c(F)c(F)c(Br)c1F |
Part 2: Synthetic Methodology
The synthesis of 2,5-dibromo-3,4,6-trifluoroaniline typically proceeds via the electrophilic aromatic substitution (bromination) of a trifluoroaniline precursor. Due to the deactivating nature of the fluorine atoms, standard bromination conditions must be carefully controlled to ensure complete di-bromination without over-oxidation.
Core Synthesis Protocol: Bromination of Trifluoroaniline
Reaction Principle:
The amino group (
Experimental Workflow:
-
Preparation: Charge a reaction vessel with 2,4,5-trifluoroaniline (1.0 eq) and Glacial Acetic Acid (10 volumes).
-
Addition: Cool the solution to 0–5 °C. Add Bromine (
) (2.2 eq) dropwise over 30 minutes. The low temperature prevents oxidative degradation of the aniline.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the mono-bromo intermediate.
-
Quenching: Pour the reaction mixture into ice-cold water containing Sodium Bisulfite (
) to neutralize excess bromine. -
Isolation: Filter the resulting precipitate. Wash the cake with water to remove acetic acid and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to achieve >98% purity.
Visualization: Synthetic Pathway
Caption: Stepwise electrophilic bromination of trifluoroaniline to yield the 2,5-dibromo derivative.
Part 3: Reactivity Profile & Applications
The value of 2,5-dibromo-3,4,6-trifluoroaniline lies in its site-selective reactivity . The two bromine atoms are chemically distinct due to their electronic environments, allowing for sequential cross-coupling reactions.[1]
Site-Selective Palladium-Catalyzed Coupling
-
Mechanism: The bromine at the 5-position (para to F, meta to
) often exhibits different oxidative addition rates compared to the 2-position (ortho to , ortho to F). This allows for the synthesis of non-symmetric biaryls.[1] -
Application: Synthesis of fluorinated biaryl scaffolds for kinase inhibitors.[1]
Buchwald-Hartwig Amination
-
Mechanism: Pd-catalyzed C-N bond formation can replace one or both bromines with amines.[1]
-
Application: Creating poly-functionalized aniline derivatives for OLED hole-transport materials.
Sandmeyer & Diazotization
-
Mechanism: The primary amine (
) can be converted to a diazonium salt, which can then be displaced by nucleophiles ( , , ) or reduced to remove the nitrogen entirely. -
Application: Access to 1,2,4,5-substituted benzene cores that are otherwise difficult to synthesize.[1]
Visualization: Reactivity Logic
Caption: Divergent synthetic utility of 2,5-dibromo-3,4,6-trifluoroaniline in medicinal and materials chemistry.
Part 4: Safety & Handling Protocols
As with all halogenated anilines, strict safety adherence is mandatory.[1] The compound is classified as an acute toxin and irritant.[1]
Hazard Identification (GHS)[1][10]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] A P95 particulate respirator is advised if dust generation is likely.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and darkening over time.
-
Spill Response: Contain spill with inert absorbent material.[1] Do not allow to enter drains.[1] Dispose of as hazardous halogenated organic waste.[1]
References
-
PubChem . (2025).[1] 3,4,5-Trifluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Vanderbilt University . (n.d.).[1] Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Retrieved from [Link][1]
